molecular formula C9H16N6 B8339469 4-Hydrazino-6-(4-methylpiperazin-1-yl)pyrimidine

4-Hydrazino-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No. B8339469
M. Wt: 208.26 g/mol
InChI Key: AJAWMFMJQYKHCG-UHFFFAOYSA-N
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Patent
US07902239B2

Procedure details

4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidine, (200 mg, 0.94 mmol), and hydrazine hydrate, (200 μl, 4 mmol), were heated to 180° for 6 min in a Personal Chemistry Microwave. The solvent was evaporated affording [6-(4-Methyl-piperazin-1-yl)-pyrimidin-4-yl]-hydrazine as yellow brown crystals which were used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[N:5]=[CH:4][N:3]=1.O.[NH2:16][NH2:17]>>[CH3:14][N:11]1[CH2:12][CH2:13][N:8]([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH:16][NH2:17])[CH:7]=2)[CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)N1CCN(CC1)C
Name
Quantity
200 μL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC(=NC=N1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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